An In-depth Technical Guide to Avenanthramide A: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Avenanthramide A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenanthramide A (AVA-A) is a phenolic alkaloid predominantly found in oats (Avena sativa) that has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is an amide conjugate of p-coumaric acid and 5-hydroxyanthranilic acid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Avenanthramide A, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols for assessing these activities are provided, along with a visualization of its interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Avenanthramide A is chemically known as 5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid.[1] It belongs to a class of compounds known as avenanthramides, which are characterized by a substituted anthranilic acid moiety linked to a hydroxycinnamic acid via an amide bond.[2]
The structure of Avenanthramide A consists of two key components:
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A 5-hydroxyanthranilic acid moiety: This provides the benzoic acid backbone with amino and hydroxyl substitutions.
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A p-coumaric acid moiety: This hydroxycinnamic acid is linked to the amino group of the 5-hydroxyanthranilic acid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Avenanthramide A is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of Avenanthramide A
| Property | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | [1] |
| Synonyms | Avenanthramide 2p, Avenanthramide Bp, N-(4′-Hydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid | [1][3] |
| CAS Number | 108605-70-5 | [1][3][4] |
| Molecular Formula | C₁₆H₁₃NO₅ | [1][3][4] |
| Molecular Weight | 299.28 g/mol | [3][4] |
| Appearance | Solid, White to light brown | [5] |
| Melting Point | 258 °C | [4] |
| Solubility | Soluble in methanol, DMSO, ethyl acetate, diethyl ether, and aqueous acetone.[1][3] Relatively insoluble in chloroform and benzene.[1] Water solubility is pH-dependent.[1] | |
| XLogP3 | 2.6 | [1] |
Table 2: Spectroscopic Data for Avenanthramide A
| Spectroscopic Technique | Data | Reference(s) |
| Mass Spectrometry (LC-ESI-qToF, Positive Ion Mode) | m/z (intensity): 147.044128 (63776), 119.049248 (10244), 148.047256 (6148), 120.051834 (1212), 257.248749 (1104) | [6] |
| ¹H NMR | Data not explicitly available in the searched literature. Characterization is often done by comparison to synthesized standards and related avenanthramide compounds. | |
| ¹³C NMR | Data not explicitly available in the searched literature. Characterization is often done by comparison to synthesized standards and related avenanthramide compounds. |
Biological Activity and Mechanisms of Action
Avenanthramide A exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
Avenanthramides are potent antioxidants, with the capacity to scavenge free radicals.[7][8] The antioxidant activity of Avenanthramide A is attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.
Anti-inflammatory Activity
Avenanthramide A has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.
The proposed mechanism of action involves the allosteric inhibition of IκB Kinase β (IKKβ).[9] By inhibiting IKKβ, Avenanthramide A prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of Avenanthramide A.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
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Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance is measured spectrophotometrically.
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Protocol:
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Prepare a stock solution of Avenanthramide A in a suitable solvent (e.g., methanol).
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Prepare a methanolic solution of DPPH (e.g., 0.3 mol·l⁻¹).[5]
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In a 96-well microplate, add 25 µl of various concentrations of Avenanthramide A to the wells.[5]
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Add 100 µl of the DPPH solution to each well.[5]
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Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity. Trolox can be used as a standard for comparison.
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This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
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Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is monitored spectrophotometrically.
-
Protocol:
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Prepare the ABTS•+ radical solution by reacting a 7 µmol·l⁻¹ ABTS solution with 2.45 µmol·l⁻¹ ammonium persulfate and incubating in the dark for 12-16 hours.[5]
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Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of ~0.7 at 630 nm.[5]
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Add a small volume of various concentrations of Avenanthramide A to the diluted ABTS•+ solution.
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After a set incubation period (e.g., 6 minutes), measure the absorbance at 630 nm.[5]
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Calculate the percentage of inhibition of absorbance. Trolox is typically used as a reference standard.
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Anti-inflammatory Activity Assays
This assay quantifies the activation of the p65 subunit of NF-κB by measuring its ability to bind to a specific DNA sequence.
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Principle: An ELISA-based assay where nuclear extracts from treated cells are incubated in microplates coated with an oligonucleotide containing the NF-κB consensus site. The bound p65 subunit is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
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Protocol:
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Cell Culture and Treatment: Culture a suitable cell line (e.g., human keratinocytes like HaCaT) in 96-well plates.[1] Pre-treat the cells with various concentrations of Avenanthramide A for 1 hour.[1]
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Inflammatory Stimulus: Induce inflammation by treating the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 30 minutes.[1]
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Nuclear Extract Preparation: Lyse the cells to release cytoplasmic contents and then extract the nuclear proteins using a high-salt buffer.[1]
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ELISA-Based DNA-Binding Assay: Perform the assay according to the manufacturer's instructions of a commercial NF-κB p65 transcription factor assay kit.[1] Measure the absorbance at 450 nm.[1]
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This assay measures the level of the pro-inflammatory chemokine IL-8 secreted by cells.
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Principle: A sandwich ELISA is used to quantify the amount of IL-8 in the cell culture supernatant.
-
Protocol:
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Cell Culture and Treatment: Seed cells (e.g., HaCaT) in 24-well plates.[1] Pre-treat with different concentrations of Avenanthramide A for 1 hour.[1]
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Inflammatory Stimulus: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for 24 hours to induce IL-8 production.[1]
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Sample Collection: Collect the cell culture supernatants.[1]
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ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol.
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Visualizations
Chemical Structure of Avenanthramide A
Caption: A simplified representation of the chemical structure of Avenanthramide A.
Avenanthramide A Inhibition of the NF-κB Signaling Pathway
Caption: Avenanthramide A inhibits the NF-κB pathway by targeting the IKK complex.
Conclusion
Avenanthramide A is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its defined chemical structure and mechanism of action, particularly its inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the development of new therapeutic agents and functional food ingredients. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to build upon in their exploration of Avenanthramide A and its potential applications.
References
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Coumalic acid(500-05-0) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0211265) [np-mrd.org]
